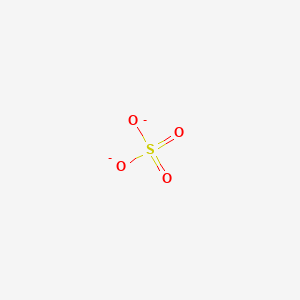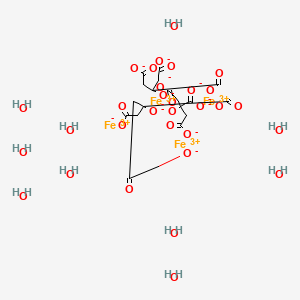
Indium Cation In-111
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium cation In-111 is a radioactive isotope of indium, commonly used in the field of nuclear medicine for diagnostic imaging and therapeutic purposes. It decays by electron capture to stable cadmium-111 with a half-life of approximately 2.8 days . This compound is often formulated as indium-111 chloride for various applications .
Preparation Methods
Indium cation In-111 is typically produced through proton or alpha-particle induced reactions on cadmium or silver targets . The most common method involves the irradiation of a cadmium target (either natural or enriched) with protons in a cyclotron . The reaction can be represented as: [ \text{{112}Cd(p,2n){111}In} ] The resulting indium-111 is then separated and purified using column chromatography .
Chemical Reactions Analysis
Indium cation In-111 primarily undergoes radiolabeling reactions, where it is used to label monoclonal antibodies, peptides, and other molecules for diagnostic and therapeutic purposes . Common reagents include chelating agents such as diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-N,N′,N″,N‴-tetraacetic acid (DOTA) . The major products formed are radiolabeled compounds used in imaging and therapy .
Scientific Research Applications
Indium cation In-111 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of indium cation In-111 involves its use as a radioactive tracer. When incorporated into radiolabeled compounds, it emits gamma photons during its decay, which can be detected using gamma cameras . This allows for the visualization of biological processes and the localization of specific targets within the body .
Comparison with Similar Compounds
Indium cation In-111 is unique due to its optimal half-life and gamma emission properties, making it suitable for both diagnostic imaging and therapeutic applications . Similar compounds include:
Technetium-99m: Another widely used radiopharmaceutical with a shorter half-life, primarily used for diagnostic imaging.
Iodine-123: Used in diagnostic imaging with a similar half-life but different emission properties.
Gallium-67: Used for imaging infections and tumors, with a longer half-life compared to this compound.
This compound stands out due to its balance of half-life and emission characteristics, making it versatile for various medical and research applications .
Properties
CAS No. |
131391-70-3 |
|---|---|
Molecular Formula |
In+3 |
Molecular Weight |
110.90511 g/mol |
IUPAC Name |
indium-111(3+) |
InChI |
InChI=1S/In/q+3/i1-4 |
InChI Key |
RJMMFJHMVBOLGY-AHCXROLUSA-N |
Isomeric SMILES |
[111In+3] |
Canonical SMILES |
[In+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


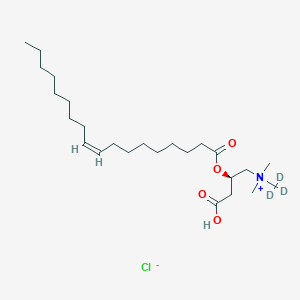
![N-[[(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795555.png)
![7-[2-(3-Hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795560.png)
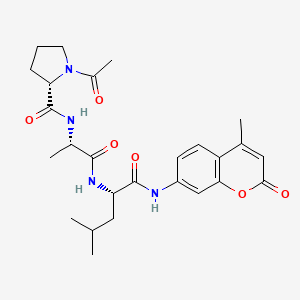

![(S)-2-{(R)-2-[2-({1-[2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoyl]-pyrrolidine-2-carbonyl}-amino)-3-(4-hydroxy-phenyl)-propionylamino]-3-methyl-pentanoylamino}-4-methyl-pentanoic acid](/img/structure/B10795584.png)
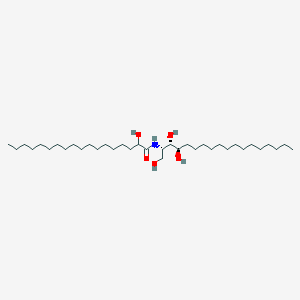

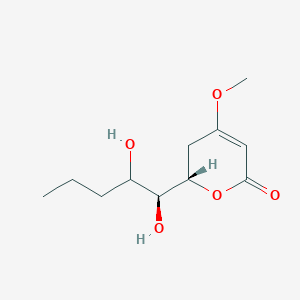
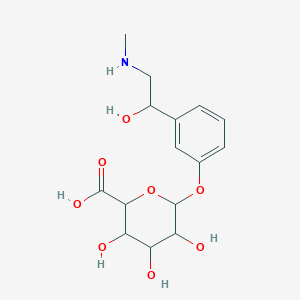
![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)

